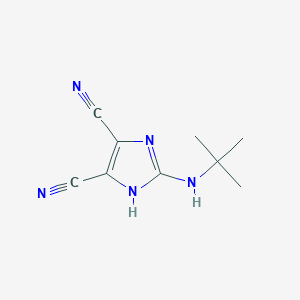
Desmethyl Mirtazapine-d4 Hydrochloride
Overview
Description
Desmethyl Mirtazapine-d4 Hydrochloride is a labelled metabolite of Mirtazapine, an α2-adrenergic blocker . It is used for research purposes .
Synthesis Analysis
This compound is the deuterium labeled Desmethyl Mirtazapine Hydrochloride . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis
The molecular formula of this compound is C16H14D4ClN3 . The molecular weight is 291.81 .Chemical Reactions Analysis
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Physical and Chemical Properties Analysis
The molecular weight of this compound is 291.81 . The molecular formula is C16H14D4ClN3 .Scientific Research Applications
Neuropharmacological Effects :Mirtazapine is known to enhance noradrenaline and dopamine neurotransmission in specific brain regions, which is thought to underlie its antidepressant effects. This action is attributed to its alpha-2 adrenergic antagonist properties, leading to an increase in noradrenergic and serotonergic neurotransmission (Devoto et al., 2004). Understanding the metabolic pathways of mirtazapine, including the role of its desmethyl metabolite, could further elucidate the comprehensive pharmacological profile of this drug.
Forensic Toxicology :In the context of forensic investigations, the detection of mirtazapine and its metabolites, including Desmethyl Mirtazapine, in biological specimens can provide evidence of drug exposure or misuse. For example, hair analysis has been used to confirm repeated exposure to mirtazapine, demonstrating the drug's potential for misuse and the importance of its metabolites in toxicological analyses (Kintz et al., 2021).
Psychopharmacological Research :Research into the effects of mirtazapine on sleep architecture and its use in treating depressive symptoms in various populations (e.g., elderly patients, patients with comorbid conditions) provides a basis for exploring its metabolites' roles in these therapeutic effects. Studies showing mirtazapine's efficacy in improving sleep continuity and architecture in depressed patients underscore the importance of understanding all active components of the drug, including its metabolites (Winokur et al., 2000).
Clinical Pharmacology :Investigating the transfer of mirtazapine and its metabolites into breast milk offers crucial insights into the safety of this medication during lactation. Such studies are vital for informing clinical decisions regarding antidepressant use in breastfeeding mothers (Kristensen et al., 2007).
Mechanism of Action
Target of Action
Desmethyl Mirtazapine-d4 Hydrochloride is a deuterium labeled variant of Desmethyl Mirtazapine . The primary targets of Desmethyl Mirtazapine are the central dopamine D2, dopamine D3, and serotonin 5-HT1A receptors . These receptors play a crucial role in regulating mood and behavior.
Mode of Action
This compound acts as a partial agonist at central dopamine D2, dopamine D3, and serotonin 5-HT1A receptors . It also acts as an antagonist at serotonin 5-HT2A receptors . This interaction with its targets leads to changes in neurotransmitter levels in the brain, which can help alleviate symptoms of depression and other psychiatric disorders .
Biochemical Pathways
The action of this compound affects several biochemical pathways. By acting as a partial agonist at dopamine and serotonin receptors, it can influence the dopaminergic and serotonergic pathways, which are involved in mood regulation . The downstream effects of these interactions can lead to improved mood and reduced symptoms of depression .
Pharmacokinetics
This compound is extensively metabolized by CYP3A4 and, to a lesser extent, by CYP2D6 to form two major metabolites . These metabolites have similar in vitro receptor binding profiles to the parent drug . The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), can be affected by the process of deuteration . Deuteration has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of this compound’s action include changes in neurotransmitter levels in the brain, which can lead to improved mood and reduced symptoms of depression . It has been found to be effective in treating major depressive disorder and depression associated with various conditions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the individual’s overall health status, the presence of other medications, and individual genetic factors that can affect drug metabolism . .
Future Directions
Biochemical Analysis
Biochemical Properties
Desmethyl Mirtazapine-d4 Hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It is known to interact with cytochrome P450 enzymes, particularly CYP3A4, which is involved in its metabolism. The deuterium labeling affects the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool for studying drug metabolism and enzyme interactions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and activation. The compound acts as an antagonist at alpha-2 adrenergic receptors and certain serotonin receptors, leading to increased release of norepinephrine and serotonin. These interactions result in the modulation of neurotransmitter levels and subsequent changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under recommended storage conditions, but its long-term effects on cellular function are still being studied. In vitro and in vivo studies have shown that the compound maintains its activity over extended periods, making it suitable for long-term biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits sedative effects due to its interaction with histamine receptors. At higher doses, it shows increased noradrenergic activity, which can lead to stimulation. Toxic or adverse effects at high doses include excessive sedation and potential cardiovascular effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes demethylation and hydroxylation, leading to the formation of various metabolites. These metabolic processes are crucial for understanding the compound’s pharmacokinetics and its impact on metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation in different tissues are influenced by these interactions, affecting its overall bioavailability and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound exerts its effects at the desired sites within the cell .
Properties
IUPAC Name |
3,3,4,4-tetradeuterio-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3.ClH/c1-2-6-14-12(4-1)10-13-5-3-7-18-16(13)19-9-8-17-11-15(14)19;/h1-7,15,17H,8-11H2;1H/i8D2,9D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDIPJUVTBHNKV-JRWKTVICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)C3=CC=CC=C3CC4=C2N=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N2C(CN1)C3=CC=CC=C3CC4=C2N=CC=C4)([2H])[2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670092 | |
| Record name | (3,3,4,4-~2~H_4_)-1,2,3,4,10,14b-Hexahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188266-12-7 | |
| Record name | (3,3,4,4-~2~H_4_)-1,2,3,4,10,14b-Hexahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2Z)-2-[(Acetyloxy)imino]-2-(2-amino-1,3-thiazol-4-yl)acetyl diethyl phosphate](/img/structure/B1499820.png)
![Trifluoromethylthio-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzene](/img/structure/B1499825.png)



![Diphenylmethyl (2S)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1499834.png)


![1,2,3,5-Tetrahydro-benzo[E][1,4]diazepine-3,4-dicarboxylic acid 4-tert-butyl ester 3-methyl ester](/img/structure/B1499839.png)
![6-Chloroisothiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B1499840.png)
![3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1499841.png)

